Due to its chirality, (2S,3S)-Diethyl 2,3-dihydroxysuccinate can be used as a chiral pool starting material for the synthesis of other chiral compounds. Its hydroxyl groups can be readily derivatized, allowing for the creation of various chiral auxiliaries and catalysts. These auxiliaries and catalysts can then be employed in asymmetric reactions, enabling the selective production of enantiopure molecules, which are crucial in many areas of research, including pharmaceuticals and agrochemicals. [Source: PubChem, "(2S,3S)-Diethyl 2,3-dihydroxysuccinate" ]
(2S,3S)-Diethyl 2,3-dihydroxysuccinate can be used as a building block for the synthesis of biodegradable polymers. These polymers can be designed to degrade into harmless byproducts under specific environmental conditions, making them environmentally friendly alternatives to traditional plastics. This research area holds promise for developing sustainable materials for various applications, including packaging and bioremediation. [Source: Oakwood Chemical, "(2S,3S)-Diethyl 2,3-dihydroxysuccinate" ]
(2S,3S)-Diethyl 2,3-dihydroxysuccinate is an organic compound characterized by the molecular formula and a molecular weight of approximately 206.19 g/mol. This compound is a diester derived from succinic acid, specifically featuring hydroxyl groups at the 2 and 3 positions. It exists as a chiral molecule, with the (2S,3S) configuration denoting its specific stereochemistry. The compound is known for its potential applications in organic synthesis and as a chiral building block in various
These reactions highlight its versatility as a reagent in organic synthesis.
Several methods exist for synthesizing (2S,3S)-Diethyl 2,3-dihydroxysuccinate:
These methods highlight the compound's accessibility for research and industrial applications.
Several compounds share structural similarities with (2S,3S)-Diethyl 2,3-dihydroxysuccinate. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(2R,3R)-Diethyl 2,3-dihydroxysuccinate | C8H14O6 | Enantiomer of (2S,3S) form; exhibits different biological activity. |
Diethyl tartrate | C8H14O6 | Used as a chiral catalyst; structurally similar but lacks hydroxyl groups at positions 2 and 3. |
Diethyl succinate | C8H14O4 | Parent compound; lacks hydroxyl groups; used in various esterifications. |
The uniqueness of (2S,3S)-Diethyl 2,3-dihydroxysuccinate lies in its specific stereochemistry and functional groups that provide distinct reactivity and potential biological activity compared to these similar compounds.